molecular formula C7H3F2N B042561 2,4-Difluorobenzonitrile CAS No. 3939-09-1

2,4-Difluorobenzonitrile

Cat. No. B042561
Key on ui cas rn: 3939-09-1
M. Wt: 139.1 g/mol
InChI Key: LJFDXXUKKMEQKE-UHFFFAOYSA-N
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Patent
US07737153B2

Procedure details

2.00 g (14.4 mmol) of 2,4-difluorobenzonitrile, 2.06 g (14.4 mmol) of 3-chloro-4-hydroxyaniline and 3.97 g (28.8 mmol) of potassium carbonate in 20 ml of acetonitrile are heated at RF for one hour. Ethyl acetate is added, the mixture is filtered and the solvent is removed under reduced pressure. The residue is purified by column chromatography (silica gel 60), giving the product which is a regioisomer mixture with a ratio of 62:38.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8](F)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[Cl:11][C:12]1[CH:13]=[C:14]([CH:16]=[CH:17][C:18]=1[OH:19])[NH2:15].C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C>C(#N)C>[NH2:15][C:14]1[CH:16]=[CH:17][C:18]([O:19][C:8]2[CH:7]=[CH:6][C:3]([C:4]#[N:5])=[C:2]([F:1])[CH:9]=2)=[C:12]([Cl:11])[CH:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)F
Name
Quantity
2.06 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1O
Name
Quantity
3.97 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (silica gel 60)
CUSTOM
Type
CUSTOM
Details
giving the product which

Outcomes

Product
Name
Type
Smiles
NC1=CC(=C(OC2=CC(=C(C#N)C=C2)F)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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